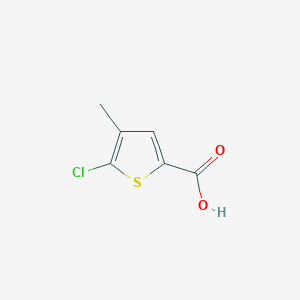

5-Chloro-4-methylthiophene carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carboxylic acid derivatives, such as 5-Chloro-4-methylthiophene carboxylic acid, has seen rapid development in recent years . One method involves the use of thionyl chloride (SOCl2) to convert carboxylic acids into acid chlorides . Another approach involves the reaction of an acid halide with the sodium salt of a carboxylic acid to produce an acid anhydride .Molecular Structure Analysis

Carboxylic acids, including 5-Chloro-4-methylthiophene carboxylic acid, incorporate a carboxyl functional group (CO2H). The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids and their derivatives are highly reactive to nucleophilic attack. They can undergo many of the same reactions as acid chlorides . For example, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides .Physical And Chemical Properties Analysis

Carboxylic acids have certain physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion. The factors affecting the acidity of carboxylic acids include the poor electronegativity of carbon and the presence of electronegative halogens .Applications De Recherche Scientifique

However, the search did yield results on related topics, such as the properties and applications of chlorogenic acid, a phenolic compound with health-promoting properties, and discussions on the sorption of phenoxy herbicides and chlorophenols, which share some structural similarities with thiophenes. For instance, studies on chlorogenic acid have highlighted its potential as a nutraceutical for the treatment of metabolic syndrome, showcasing its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).

Additionally, research on the degradation of chlorinated phenols by zero-valent iron and bimetals of iron reviewed the effectiveness of these materials in dechlorinating chlorophenols, which are toxic to humans and the environment (B. Gunawardana, N. Singhal, P. Swedlund, 2011).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFITKIQYSTVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methylthiophene-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2636266.png)

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)

![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)

![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone](/img/structure/B2636281.png)

![4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2636284.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)